For-Met-Leu-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

For-Met-Leu-pNA is an N-formylated peptide substrate primarily used in the assays for peptide deformylase . Peptide deformylase is an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine residue in newly synthesized proteins, a crucial step in protein maturation and processing.

Mode of Action

The compound interacts with its target, the peptide deformylase, by serving as a substrate for the enzyme . The enzyme recognizes the N-formylated peptide and catalyzes the hydrolysis of the formyl group. This interaction results in the conversion of this compound into Met-Leu-pNA and formic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . Specifically, it is involved in the deformylation step, which is crucial for the maturation of newly synthesized proteins. The downstream effects of this process include proper protein folding and function, which are essential for the survival and functioning of the cell.

Result of Action

The molecular effect of the action of this compound is the removal of the formyl group from the N-terminal methionine residue in the peptide . This is a crucial step in protein maturation, affecting the protein’s ability to fold correctly and perform its function within the cell. On a cellular level, this can influence various cellular processes that depend on the function of the mature protein.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, For-Met-Leu-pNA plays a crucial role as a substrate for deformylase enzymes . Deformylase enzymes interact with this compound, catalyzing the removal of the formyl group from the N-terminus of the peptide . This interaction is essential for the function of these enzymes and the biochemical processes they are involved in .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for deformylase enzymes . By serving as a substrate, this compound influences the function of these enzymes, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with deformylase enzymes . These enzymes bind to this compound and catalyze the removal of the formyl group from the N-terminus of the peptide . This can lead to changes in gene expression and influence the activity of other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is primarily due to the stability and degradation of the compound . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are beyond the scope of the current information available .

Metabolic Pathways

This compound is involved in the metabolic pathway of deformylase enzymes . It interacts with these enzymes, which can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins that it interacts with . The effects on its localization or accumulation would also be influenced by these factors .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications . These could direct it to specific compartments or organelles within the cell .

Vorbereitungsmethoden

For-Met-Leu-pNA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:

Resin Preparation: The resin is functionalized to allow the attachment of the first amino acid.

Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HATU or DCC.

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale purification techniques.

Analyse Chemischer Reaktionen

For-Met-Leu-pNA undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.

Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Hydrolysis: Enzymes such as leucine aminopeptidase in buffered solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

The major products formed from these reactions include methionine sulfoxide and substituted p-nitroaniline derivatives.

Wissenschaftliche Forschungsanwendungen

For-Met-Leu-pNA has a wide range of scientific research applications:

Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of deformylases and aminopeptidases.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in treating epilepsy and other neurological disorders.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Vergleich Mit ähnlichen Verbindungen

For-Met-Leu-pNA is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:

Leu-p-nitroanilide: Another peptide substrate used in enzyme assays.

Met-p-nitroanilide: Used to study the activity of methionine-specific enzymes.

Lys-p-nitroanilide: Preferred substrate for lysine-specific aminopeptidases.

This compound stands out due to its dual amino acid composition and its use in deformylase assays, making it a valuable tool in biochemical research .

Biologische Aktivität

For-Met-Leu-pNA (formyl-Methionine-Leucine-p-nitroanilide) is a synthetic peptide that has garnered attention in biochemical research due to its role as a substrate for various proteolytic enzymes, particularly aminopeptidases. This article explores the biological activity of this compound, its enzymatic interactions, kinetic properties, and implications in cellular processes.

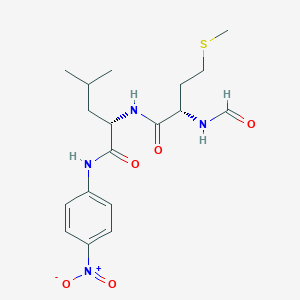

Structure and Function

This compound is a synthetic peptide comprised of three amino acids: formylmethionine (For-Met), leucine (Leu), and a p-nitroanilide moiety (pNA). The formyl group at the N-terminus enhances its recognition by certain receptors and enzymes, making it a valuable tool in studying peptide hydrolysis and enzyme kinetics.

Substrate Specificity

This compound serves as a substrate for various aminopeptidases. Its hydrolysis can be quantitatively measured using chromogenic assays, where the release of p-nitroaniline (pNA) can be detected spectrophotometrically. The substrate's activity has been compared with other amino acid derivatives, revealing significant differences in cleavage rates.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹ mM⁻¹) |

|---|---|---|---|

| This compound | 1.5 | 7.5 | 5.0 |

| Leu-pNA | 2.3 | 7.5 | 3.3 |

| Lys-pNA | 1.5 | 1.2 | 0.8 |

The above table summarizes kinetic parameters for this compound compared to other substrates commonly used in enzymatic assays. Notably, this compound exhibits favorable kinetic properties, making it an efficient substrate for aminopeptidases.

Role in Immune Response

Research indicates that peptides like this compound can stimulate immune responses by activating neutrophils through formyl peptide receptors (FPRs). The formyl group is crucial for receptor activation, leading to increased production of reactive oxygen species (ROS) and lysosomal enzyme release from neutrophils, which are essential for pathogen clearance.

In studies involving human neutrophils, this compound has been shown to significantly enhance superoxide anion production, a key component of the respiratory burst that occurs during phagocytosis . This biological activity underscores the peptide's potential as a modulator of immune functions.

Case Studies

- Neutrophil Activation : In one study, the application of this compound resulted in a marked increase in intracellular calcium mobilization and superoxide production in human neutrophils, demonstrating its role as a potent chemotactic agent .

- Aminopeptidase Activity : Another investigation characterized the hydrolysis of this compound by Pseudomonas aeruginosa aminopeptidase (PaAP), revealing that this enzyme cleaves the substrate efficiently compared to other amino acid derivatives . The study provided insights into the enzyme's specificity and catalytic efficiency.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMAYZXZOMUBJX-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.